N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound “N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of such compounds can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .Mechanism of Action
Target of Action
Similar triazole compounds have been found to interact with a variety of enzymes and receptors . For instance, some 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions .
Mode of Action
Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . For instance, some compounds have shown to inhibit EGFR and PARP-1, leading to apoptosis-induction in cancer cells .
Biochemical Pathways
For instance, some compounds have shown to inhibit EGFR and PARP-1, which are key players in cell proliferation and DNA repair pathways, respectively .
Pharmacokinetics
For instance, some compounds have shown good absorption and distribution profiles, while others have shown varying degrees of metabolism and excretion .
Result of Action
For instance, some compounds have shown to induce apoptosis in cancer cells .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action and stability of similar compounds .
Safety and Hazards
Future Directions
The future directions for research into such compounds could involve further exploration of their antimicrobial, antiviral, and anti-inflammatory activities . In addition, the structure–activity relationship of these compounds could be investigated to aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
N-[2-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-21(25-15-17-7-3-1-4-8-17)16-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQCKHIPGNEEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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